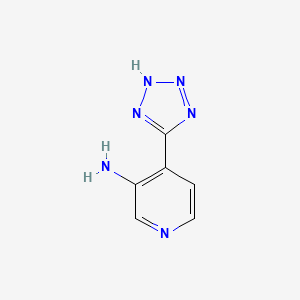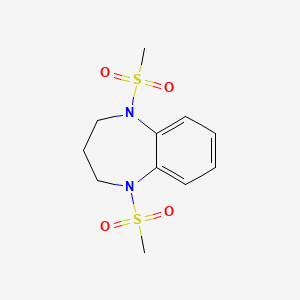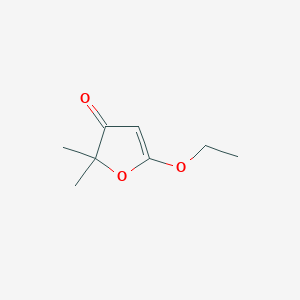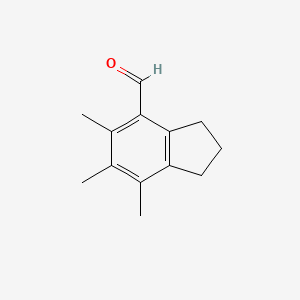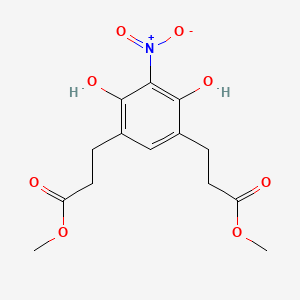
Dimethyl 3,3'-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate is an organic compound characterized by its unique chemical structure, which includes two ester groups, two hydroxyl groups, and a nitro group attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate typically involves the esterification of 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups may also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3,3’-(4,6-dihydroxy-1,3-phenylene)dipropanoate: Lacks the nitro group, resulting in different chemical and biological properties.
Dimethyl 3,3’-(4,6-dihydroxy-5-chloro-1,3-phenylene)dipropanoate: Contains a chloro group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness
Dimethyl 3,3’-(4,6-dihydroxy-5-nitro-1,3-phenylene)dipropanoate is unique due to the presence of both hydroxyl and nitro groups on the phenylene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Propiedades
Número CAS |
88421-76-5 |
|---|---|
Fórmula molecular |
C14H17NO8 |
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
methyl 3-[2,4-dihydroxy-5-(3-methoxy-3-oxopropyl)-3-nitrophenyl]propanoate |
InChI |
InChI=1S/C14H17NO8/c1-22-10(16)5-3-8-7-9(4-6-11(17)23-2)14(19)12(13(8)18)15(20)21/h7,18-19H,3-6H2,1-2H3 |
Clave InChI |
REZJLMCWJCLNMC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC(=C(C(=C1O)[N+](=O)[O-])O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




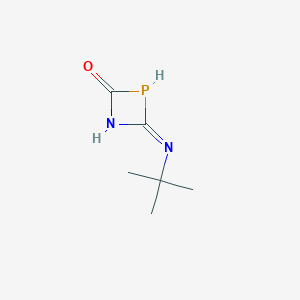
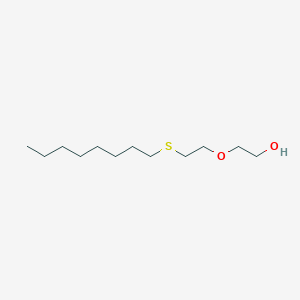
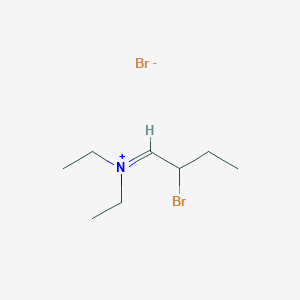
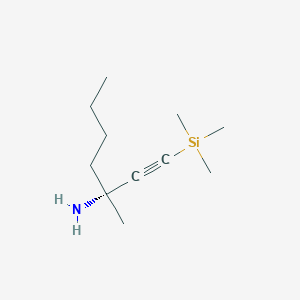
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

